molecular formula C14H16FN3O B6637786 1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol

1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol

Cat. No. B6637786
M. Wt: 261.29 g/mol
InChI Key: NXKKYBPDPWOWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol, also known as FPE, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPE is a selective agonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system.

Mechanism of Action

1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol acts as a selective agonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. 1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol binds to the benzodiazepine site on the GABAA receptor, which enhances the inhibitory effects of GABA. This leads to increased chloride ion influx into the neuron, which hyperpolarizes the cell and reduces the likelihood of action potential firing.
Biochemical and Physiological Effects
1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol has been shown to have a number of biochemical and physiological effects, including anxiolytic, antidepressant, and anticonvulsant effects. 1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol has also been shown to increase the expression of GABA receptors in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol in lab experiments is its selectivity for the GABAA receptor, which allows for more targeted studies of the receptor's function. Additionally, 1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol has a relatively long half-life, which allows for longer-term studies of its effects. However, one limitation of using 1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are a number of potential future directions for research on 1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol. One area of interest is the development of more selective agonists of the GABAA receptor, which may have fewer off-target effects. Additionally, further studies are needed to fully understand the mechanisms underlying 1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol's therapeutic effects, as well as its potential side effects and limitations. Finally, there is a need for clinical studies to evaluate the safety and efficacy of 1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol in humans.

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol involves several steps, including the reaction of 4-fluorophenylacetic acid with hydrazine hydrate to form 4-fluorophenylhydrazine, which is then reacted with 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbaldehyde to form the final product, 1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol. The purity and yield of 1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol can be optimized through various purification techniques, including column chromatography and recrystallization.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, and epilepsy. 1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to have anticonvulsant properties. Additionally, 1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol has been studied for its potential use in the treatment of alcohol withdrawal syndrome.

properties

IUPAC Name

1-(4-fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c15-12-3-1-10(2-4-12)14(19)9-18-6-5-13-11(8-18)7-16-17-13/h1-4,7,14,19H,5-6,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKKYBPDPWOWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN=C2)CC(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol

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